molecular formula C11H12N2O4 B11716151 N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide

N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide

Cat. No.: B11716151
M. Wt: 236.22 g/mol
InChI Key: SDMXXZZDUNIKPM-UHFFFAOYSA-N
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Description

N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide is an organic compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol . This compound is characterized by the presence of a nitro group, an oxopropyl group, and an acetamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide typically involves the nitration of a precursor compound followed by acylation. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and acetic anhydride for acylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a wide range of functionalized compounds .

Scientific Research Applications

N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The acetamide group can also participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-nitro-4-(2-oxopropyl)phenyl)acetamide is unique due to the presence of the oxopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

N-[2-nitro-4-(2-oxopropyl)phenyl]acetamide

InChI

InChI=1S/C11H12N2O4/c1-7(14)5-9-3-4-10(12-8(2)15)11(6-9)13(16)17/h3-4,6H,5H2,1-2H3,(H,12,15)

InChI Key

SDMXXZZDUNIKPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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